molecular formula C16H17NO3 B2529909 2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine CAS No. 2503207-56-3

2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine

Cat. No. B2529909
CAS RN: 2503207-56-3
M. Wt: 271.316
InChI Key: FJONHPJSLPSIAW-UHFFFAOYSA-N
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Description

The compound "2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and functionalities. For instance, paper describes the synthesis of compounds with a benzo[b]thiophenyl ethylamine structure, which shares some similarity with the benzodioxol moiety in the target compound. Paper details a compound with a 1,3-benzodioxol-5-yl group, which is a part of the structure of the compound . Paper and discuss the synthesis and characterization of compounds with methoxy-phenyl groups, which are also present in the target compound. Lastly, paper explores derivatives of ethanamine, which is the backbone of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques such as the reaction of bromomethyl compounds with secondary amines, as mentioned in paper , or the condensation reactions described in paper . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions that would lead to the desired benzodioxol and phenylmethoxy substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been analyzed using techniques like X-ray diffraction, as seen in papers and . These analyses reveal details about the planarity of the ring systems and the dihedral angles between them, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the functional groups present in their structures. For example, the ethylamine moiety, as seen in papers and , could be involved in reactions typical for amines, such as forming salts with acids or engaging in nucleophilic substitution reactions. The methoxy and benzodioxol groups discussed in papers , , and could undergo electrophilic aromatic substitution or participate in hydrogen bonding due to the presence of oxygen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" can be deduced from their molecular structures. For instance, the presence of aromatic systems and hydrogen bond donors and acceptors, as described in paper , suggests that these compounds may have significant intermolecular interactions, which could affect their solubility and melting points. The crystal packing and hydrogen bonding patterns observed in the crystal structures provide insights into the solid-state properties of these compounds.

Scientific Research Applications

Synthesis and Polymer Science

  • A study by Miura and Yoshida (2002) explored the synthesis of functional alkoxyamines and their application in creating well-defined star polymers. The research focused on the polymerization of styrene initiated by newly synthesized alkoxyamines, leading to the formation of three-arm star polymers with narrow molecular weight distributions. This study highlights the potential of using specific alkoxyamines in polymer science for creating materials with precise architectures (Miura & Yoshida, 2002).

Analytical Toxicology

  • Poklis et al. (2014) presented a case of severe intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a substance structurally similar to 2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine. They developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 25B-NBOMe in serum and urine. This work underscores the importance of analytical methods for identifying novel psychoactive substances in clinical toxicology (Poklis et al., 2014).

Photopolymerization

  • Guillaneuf et al. (2010) explored the use of a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP). The study demonstrated the compound's ability to decompose under UV irradiation, generating radicals for initiating polymerization. This research opens avenues for using specific compounds in photoinitiated polymerization processes, contributing to the development of light-sensitive polymers (Guillaneuf et al., 2010).

Pharmacology of Psychoactive Compounds

  • Eshleman et al. (2018) investigated the pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related to this compound. The study focused on their mechanisms of action, specifically their agonist activity at 5-HT2A receptors, contributing to the understanding of the biochemical pharmacology of these compounds and their potential hallucinogenic activity (Eshleman et al., 2018).

properties

IUPAC Name

2-(4-phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-9-8-13-6-7-14-16(20-11-19-14)15(13)18-10-12-4-2-1-3-5-12/h1-7H,8-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJONHPJSLPSIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CCN)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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